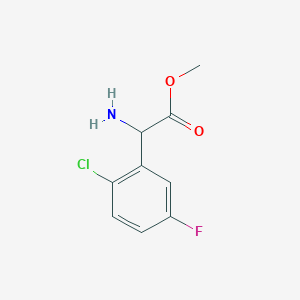![molecular formula C16H10IN3 B13052665 5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052665.png)
5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes an isoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a pyrrolo[2,3-C]pyridine moiety, which is a fused ring system containing nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the iodination of a pyrrolo[2,3-C]pyridine derivative, followed by coupling with an isoquinoline derivative under specific reaction conditions. The iodination step can be carried out using iodine and a suitable oxidizing agent, while the coupling reaction may require the use of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its oxidation state and functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield a variety of substituted isoquinoline derivatives, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar pyrrolo[2,3-b]pyridine core and have been studied for their biological activities, including their potential as fibroblast growth factor receptor inhibitors.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system and are known for their biomedical applications.
Uniqueness
5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is unique due to the presence of the iodine atom, which can be selectively substituted to introduce various functional groups
属性
分子式 |
C16H10IN3 |
|---|---|
分子量 |
371.17 g/mol |
IUPAC 名称 |
5-iodo-3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline |
InChI |
InChI=1S/C16H10IN3/c17-14-3-1-2-12-9-19-16(8-13(12)14)20-7-5-11-4-6-18-10-15(11)20/h1-10H |
InChI 键 |
MEFMHNBXLQQPEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(C=C2C(=C1)I)N3C=CC4=C3C=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052593.png)




![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)


![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)
![(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052632.png)


![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate](/img/structure/B13052647.png)
